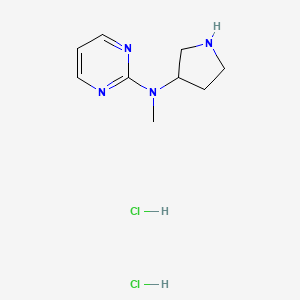

N-Methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-Methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride” is a chemical compound with the molecular weight of 177.25 . It is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . This compound is part of a class of compounds that have shown significant biological activity .

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “this compound” is not detailed in the available sources.Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .Physical And Chemical Properties Analysis

This compound has a molecular weight of 177.25 . Other specific physical and chemical properties are not detailed in the available sources.Scientific Research Applications

Synthesis and Biological Evaluation

Research has shown the synthesis and biological evaluation of various compounds with structural similarities to N-Methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride. For instance, the synthesis of Schiff’s bases and 2-azetidinones from isonocotinyl hydrazone has been explored for potential antidepressant and nootropic (cognitive-enhancing) activities. These compounds have been found to exhibit antidepressant and nootropic activities in a dose-dependent manner, indicating the potential of the 2-azetidinone skeleton as a central nervous system active agent (Asha B. Thomas et al., 2016).

Antimicrobial and Antifungal Activities

Certain derivatives, like pyrimidine salts with chloranilic and picric acids, have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These studies have shown that specific compounds exhibit good inhibition towards antimicrobial activity, which suggests their potential application in treating infections (C. Mallikarjunaswamy et al., 2013).

Role in Inhibiting Enzymatic Activities

Several synthesized compounds have been evaluated for their ability to inhibit the activity of enzymes like xanthine oxidase. For example, the N-methyl isomers of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one have been synthesized and found to inhibit xanthine oxidase, an enzyme involved in purine metabolism, which suggests their potential use in disorders related to excessive uric acid production (F. Seela et al., 1984).

Potential in Cognitive Disorders

Research into the synthesis and biological activity of compounds structurally similar to this compound has indicated their potential use in cognitive disorders. For example, the discovery of a selective brain penetrant PDE9A inhibitor shows promise for the treatment of cognitive disorders, as it has been reported to elevate central cGMP levels in the brain and exhibit procognitive activity in several rodent models (P. Verhoest et al., 2012).

Safety and Hazards

The compound has been associated with hazard statements H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

properties

IUPAC Name |

N-methyl-N-pyrrolidin-3-ylpyrimidin-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.2ClH/c1-13(8-3-6-10-7-8)9-11-4-2-5-12-9;;/h2,4-5,8,10H,3,6-7H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZVYGYXQSFYIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNC1)C2=NC=CC=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2968714.png)

![9-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B2968733.png)

![3-methyl-7-(2-methylprop-2-en-1-yl)-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2968734.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-phenoxyphenyl)amino)formamide](/img/structure/B2968735.png)

![N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2968737.png)